

A Technical Guide to the Study of Store-Operated Calcium Entry (SOCE)

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Compound of Interest

Compound Name: *Ffp-18-am*

Cat. No.: *B12375120*

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Executive Summary

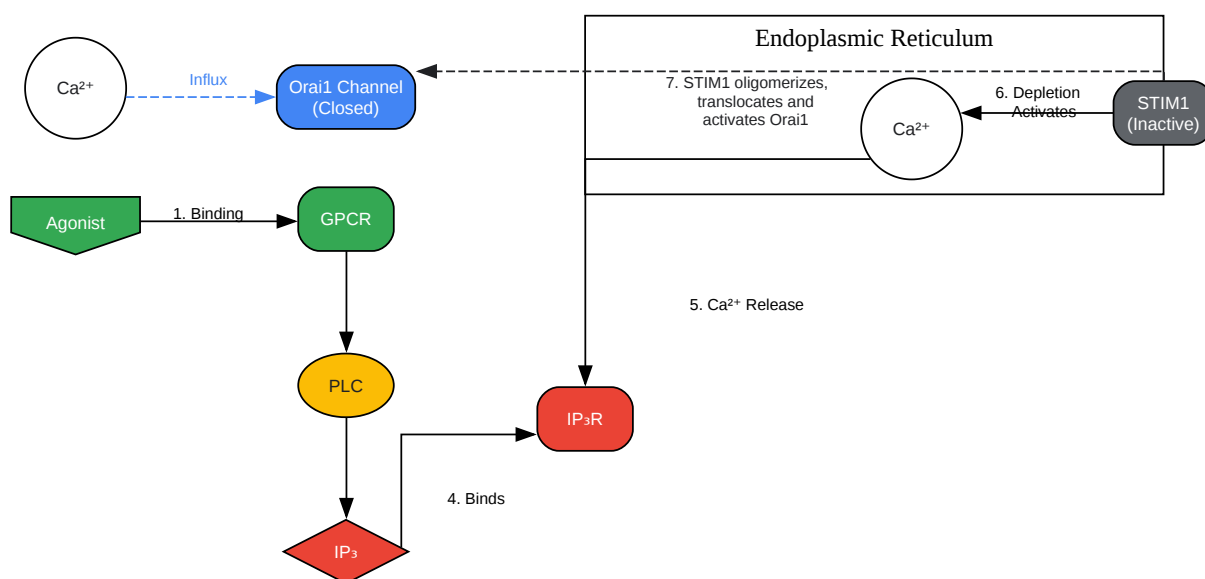
Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous signaling mechanism in a multitude of cell types. It is instrumental in regulating a wide array of physiological processes, from gene expression and cell proliferation to immune responses. Dysregulation of SOCE has been implicated in numerous pathologies, including immunodeficiency, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core principles of SOCE, clarifies the role of specific molecular tools, and offers detailed protocols for its study.

A notable point of clarification pertains to the compound **Ffp-18-am**. Contrary to some potential misconceptions, **Ffp-18-am** is not an inhibitor of SOCE. Instead, it is the acetoxymethyl ester form of FFP-18, a fluorescent calcium indicator specifically designed to localize at the inner leaflet of the plasma membrane. Its purpose is to measure near-membrane calcium dynamics, which are a direct consequence of SOCE activation, offering a spatially refined alternative to cytosolic calcium indicators.

This document will detail the molecular players in the SOCE pathway, present a curated list of established SOCE inhibitors with their quantitative data, and provide comprehensive experimental protocols for the robust measurement of SOCE and the evaluation of potential inhibitors.

The Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE is a cellular process that is triggered by the depletion of calcium (Ca^{2+}) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecules (STIMs), which are ER-resident Ca^{2+} sensors. Upon Ca^{2+} unbinding in the ER lumen, STIM proteins oligomerize and translocate to ER-plasma membrane junctions. At these junctions, STIM proteins directly interact with and activate Orai channels, which are highly selective Ca^{2+} channels in the plasma membrane. The opening of Orai channels allows for the influx of extracellular Ca^{2+} into the cytosol, a current known as the Ca^{2+} release-activated Ca^{2+} (CRAC) current. This sustained Ca^{2+} influx is essential for the refilling of ER stores and for downstream signaling events.



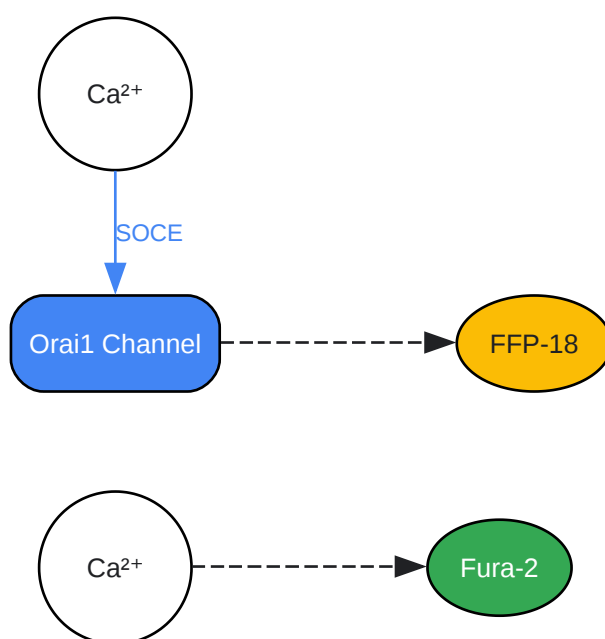
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Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

The Role of Ffp-18-am in Studying SOCE

Ffp-18 is a fluorescent Ca^{2+} indicator derived from Fura-2. A key feature of Ffp-18 is its lipophilic tail, which causes it to associate with the inner leaflet of the plasma membrane.[1][2] It is loaded into cells as its acetoxymethyl ester (**Ffp-18-am**), which is a membrane-permeant form. Once inside the cell, esterases cleave the AM group, trapping the active Ffp-18 indicator.

Due to its subcellular localization, Ffp-18 is uniquely suited for measuring Ca^{2+} dynamics in the microdomain immediately beneath the plasma membrane.[1] This is the precise location where Ca^{2+} enters the cell through Orai channels during SOCE. Therefore, Ffp-18 can detect the rapid and substantial rise in local Ca^{2+} concentration at the membrane, which may differ significantly in timing and magnitude from the changes in the bulk cytosol that are measured by soluble indicators like Fura-2.[1][2]



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Figure 2: Localization of FFP-18 at the plasma membrane for near-membrane Ca^{2+} detection.

Pharmacological Inhibition of SOCE

A variety of small molecules have been identified that inhibit SOCE through different mechanisms of action. These inhibitors are invaluable tools for dissecting the SOCE pathway and for investigating its physiological and pathological roles.

Inhibitor	Mechanism of Action	Reported IC ₅₀	Key Considerations
2-APB	Modulates STIM1-Orai1 coupling. Can potentiate at low concentrations (<10 μ M) and inhibit at higher concentrations.	1-50 μ M (Inhibitory)	Lacks specificity; also affects IP ₃ receptors and TRP channels.
SKF-96365	Blocks Orai channels and other non-selective cation channels.	1-15 μ M	Not specific for SOCE; also inhibits voltage-gated Ca ²⁺ channels.
BTP-2 (YM-58483)	Potent and irreversible inhibitor of SOCE. Appears to primarily inhibit Orai1 and Orai2.	10-100 nM	Requires long pre-incubation times for maximal effect, suggesting an indirect mechanism of action.
Synta66	Potent and selective inhibitor of CRAC channels.	1.4-3.0 μ M	Does not appear to interfere with STIM1 clustering. Requires pre-incubation.
Leflunomide/Teriflunomide	FDA-approved drugs for autoimmune diseases that have been shown to inhibit SOCE. The exact mechanism is still under investigation.	4-10 μ M	Less potent than other inhibitors but represent clinically relevant scaffolds.
ML-9	Reversibly inhibits SOCE, potentially by preventing STIM1 puncta formation and translocation.	~10 μ M	Also a known inhibitor of myosin light chain kinase (MLCK), though its SOCE inhibition appears

independent of this activity.

Experimental Protocols

Measurement of SOCE using Fluorescent Ca^{2+} Indicators (Calcium Add-back Assay)

This is a standard method to temporally separate Ca^{2+} release from intracellular stores from the subsequent Ca^{2+} influx through store-operated channels.

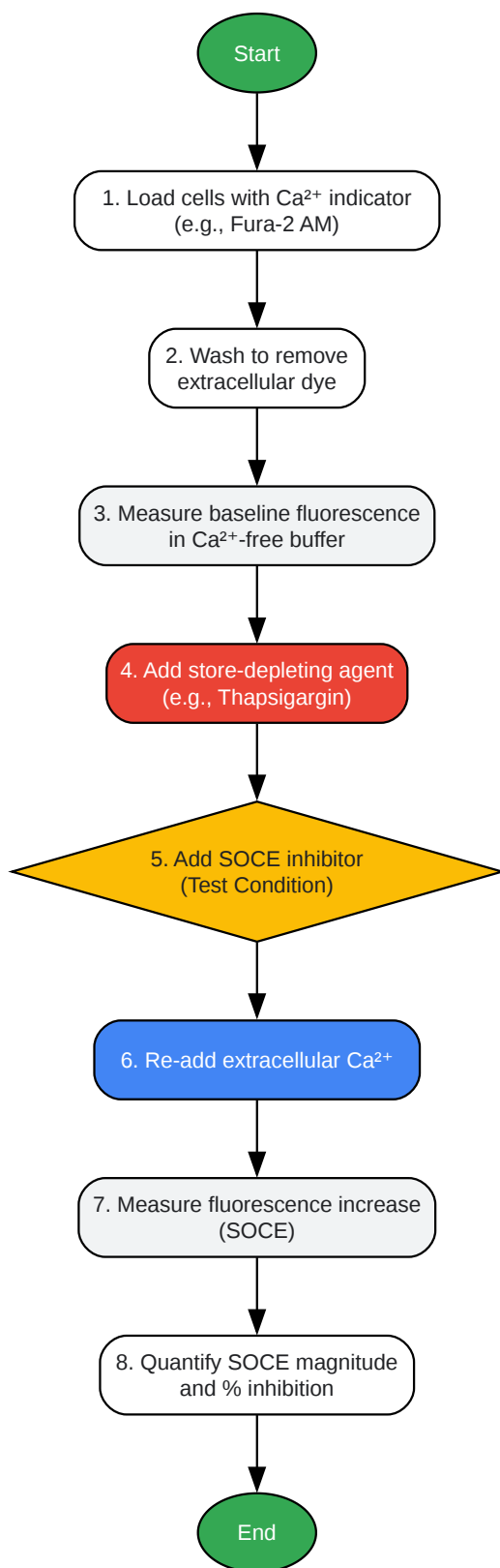
Materials:

- Cells of interest cultured on glass-bottom dishes or 96-well plates.
- Fluorescent Ca^{2+} indicator (e.g., Fura-2 AM, Fluo-4 AM, or for near-membrane measurements, **Ffp-18-am**).
- Pluronic F-127.
- HEPES-buffered saline (HBS) containing Ca^{2+} (e.g., 1-2 mM CaCl_2).
- Ca^{2+} -free HBS (containing a chelator like EGTA, e.g., 0.5 mM).
- ER Ca^{2+} store depleting agent (e.g., Thapsigargin, a SERCA pump inhibitor, or an agonist like carbachol).
- SOCE inhibitor of interest.
- Fluorescence microscope or plate reader capable of ratiometric imaging (for Fura-2) or single-wavelength intensity measurement.

Protocol:

- Cell Loading:
 - Prepare a loading solution of the chosen Ca^{2+} indicator (e.g., 2-5 μM Fura-2 AM) in HBS. Add Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.

- Incubate cells with the loading solution at 37°C for 30-60 minutes.
- Wash the cells with HBS to remove excess extracellular dye.
- Baseline Measurement:
 - Place the cells in Ca^{2+} -free HBS.
 - Record the baseline fluorescence for 2-5 minutes to ensure a stable signal.
- Store Depletion:
 - Add the store-depleting agent (e.g., 1 μM Thapsigargin) to the Ca^{2+} -free HBS.
 - Record the transient increase in cytosolic Ca^{2+} resulting from the release of Ca^{2+} from the ER. Continue recording until the signal returns to a stable plateau.
- Inhibitor Addition (Optional):
 - If testing an inhibitor, add the compound to the well at the desired concentration and incubate for the appropriate time (this can range from a few minutes to over 30 minutes depending on the inhibitor).
- Calcium Add-back:
 - Reintroduce extracellular Ca^{2+} by adding a concentrated CaCl_2 solution to the well to achieve a final concentration of 1-2 mM.
 - Record the subsequent sharp and sustained increase in fluorescence. This rise represents the store-operated calcium entry.
- Data Analysis:
 - Quantify the magnitude of SOCE by measuring the peak fluorescence intensity after Ca^{2+} re-addition or by calculating the area under the curve.
 - For inhibitor studies, compare the magnitude of SOCE in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC_{50} .



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- 2. Near membrane Ca^{2+} changes resulting from store release in neutrophils: detection by FFP-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
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